molecular formula C25H19Cl2NO4 B2811513 ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 313662-88-3

ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2811513
CAS No.: 313662-88-3
M. Wt: 468.33
InChI Key: OXASIBPOKQVMEF-UHFFFAOYSA-N
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Description

Ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, crystallization, and drying to obtain the final product in a pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the purity and composition of the product throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core structure.

    Serotonin: A neurotransmitter that also contains an indole ring.

    Tryptophan: An essential amino acid with an indole side chain.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,4-dichlorobenzoyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-(2,4-dichlorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2NO4/c1-3-31-25(30)23-15(2)28(17-7-5-4-6-8-17)22-12-10-18(14-20(22)23)32-24(29)19-11-9-16(26)13-21(19)27/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXASIBPOKQVMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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